molecular formula C19H21NO3 B2596612 N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide CAS No. 1090914-71-8

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B2596612
CAS No.: 1090914-71-8
M. Wt: 311.381
InChI Key: WKQJBWVBTLZEEP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation and Natural Synthesis

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide, due to its structural similarity with N-(2-hydroxyphenyl)acetamide, highlights its potential in the chemoselective acetylation of amino groups critical for the synthesis of antimalarial drugs. This process involves employing specific catalysts and acyl donors, indicating its role in creating intermediates for drug development (Magadum & Yadav, 2018).

Pharmacological Potentials

The compound's derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been synthesized and assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research underscores the compound's significance in generating new therapeutic agents targeting various conditions (Rani et al., 2016).

Molecular Structure and Coordination

Studies on amide derivatives, including those structurally related to this compound, have shed light on their spatial orientations and anion coordination capabilities. This research provides insights into how these compounds can form complex structures through self-assembly, offering potential applications in materials science and nanotechnology (Kalita & Baruah, 2010).

Anticancer Applications

Synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives demonstrates the compound's utility in developing anticancer agents. These derivatives have shown significant inhibitory effects against various cancer cell lines, highlighting the compound's potential role in cancer therapy (Karaburun et al., 2018).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-22-17-9-5-6-10-18(17)23-13-19(21)20-16-12-11-14-7-3-4-8-15(14)16/h3-10,16H,2,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQJBWVBTLZEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090914-71-8
Record name N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
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